molecular formula C21H21NO6 B249226 5-[3,4-bis(methyloxy)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-[3,4-bis(methyloxy)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B249226
M. Wt: 383.4 g/mol
InChI Key: MVEDUOLLQUIYAL-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3,4-bis(methyloxy)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,4-bis(methyloxy)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxyethyl and phenylcarbonyl groups through selective functionalization reactions. The methyloxy groups are usually introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[3,4-bis(methyloxy)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The methyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

5-[3,4-bis(methyloxy)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[3,4-bis(methyloxy)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxyaniline: This compound shares the methyloxy functional groups and aromatic structure.

    4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): This compound has a similar aromatic core and is used in similar research applications.

Uniqueness

5-[3,4-bis(methyloxy)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and structural complexity, which provides it with distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C21H21NO6/c1-27-15-9-8-14(12-16(15)28-2)18-17(19(24)13-6-4-3-5-7-13)20(25)21(26)22(18)10-11-23/h3-9,12,18,23-24H,10-11H2,1-2H3/b19-17+

InChI Key

MVEDUOLLQUIYAL-HTXNQAPBSA-N

SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCO)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO)OC

Origin of Product

United States

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